N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H21NO4S and its molecular weight is 323.41. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- A study outlined the synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides through a gold(I)-catalyzed cascade reaction, highlighting the potential of furan derivatives in complex organic synthesis and the exploration of gold carbenoid chemistry (Tao Wang et al., 2014).
- Research on 3,3'-dinitroamino-4,4'-azoxyfurazan derivatives demonstrated their application in designing high-performance energetic materials, emphasizing the role of N-O building blocks in creating compounds with significant detonation properties (Jiaheng Zhang & J. Shreeve, 2014).
- An investigation into the structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed insights into chemical modifications that could enhance pharmacological properties, particularly in cancer therapeutics (J. Mun et al., 2012).
Material Science and Molecular Engineering
- The synthesis and characterization of methyl 4-aryl-4-oxo-2-[(4-sulfamoylphenyl)amino]but-2-enoates, which react with ninhydrin to produce complex heterocycles, underscore the versatility of sulfonamide derivatives in material science (V. L. Gein et al., 2017).
- Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, illustrating the potential of sulfonamide-based complexes in biomedical applications, especially in cancer treatment (M. González-Álvarez et al., 2013).
Pharmacology and Drug Design
- The design and synthesis of novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin highlighted significant anti-cancer and antiangiogenic activities, demonstrating the therapeutic potential of benzofuran derivatives in oncology (R. Romagnoli et al., 2015).
- Research on the synthesis of some new N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides revealed their antibacterial agents' value, showcasing the application of sulfonamide derivatives in developing new antimicrobial drugs (M. Abbasi et al., 2016).
Mechanism of Action
Target of Action
Furan platform chemicals (fpcs), which include compounds with furan rings like the one in this compound, have been used in a variety of applications
Biochemical Pathways
Furan platform chemicals (FPCs) have been used in a variety of biochemical contexts, but the specific pathways affected by this compound would depend on its targets .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-3-9-21-15-4-6-16(7-5-15)22(18,19)17-13(2)11-14-8-10-20-12-14/h4-8,10,12-13,17H,3,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMKKKBFNAFIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.